molecular formula C7H5BrF3NO3S B13450163 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B13450163
M. Wt: 320.09 g/mol
InChI Key: CFOLRVVYNQFKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores—the sulfonamide moiety and a halogenated aryl ring—making it a valuable scaffold for developing novel therapeutic agents. Its primary research applications include serving as a key intermediate in the synthesis of potential antimicrobial and antimalarial compounds . The sulfonamide group is a well-established core in chemotherapeutic agents, known to act as a competitive inhibitor of enzymes in microbial folate biosynthesis, a mechanism foundational to many antibacterial and antiparasitic drugs . The strategic incorporation of bromine and trifluoromethoxy substituents on the benzene ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for optimizing bioactivity and drug-like properties . Researchers are exploring this compound and its derivatives to combat the growing global threat of drug-resistant pathogens and parasites, leveraging its structure to design new inhibitors against resistant strains . This product is strictly for use in laboratory research.

Properties

Molecular Formula

C7H5BrF3NO3S

Molecular Weight

320.09 g/mol

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H5BrF3NO3S/c8-5-2-1-4(16(12,13)14)3-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14)

InChI Key

CFOLRVVYNQFKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

The synthetic challenge lies primarily in achieving regioselectivity during bromination and installing the sulfonamide group without side reactions.

Starting Materials and Key Intermediates

Detailed Synthetic Route

Step 1: Selective Bromination of Trifluoromethoxyaniline

A patented method (EP1999096A2) describes an efficient and selective bromination of 2- or 4-trifluoromethoxyaniline to yield 1-bromo-3-trifluoromethoxybenzene intermediates with high yield and minimal polybromination. The key aspects are:

This approach avoids the use of strongly activating auxiliary groups that could lead to undesired poly-substitution and reduces the number of synthetic steps, enhancing overall yield and selectivity.

Step 2: Sulfonylation to Form the Sulfonamide

The bromotrifluoromethoxybenzene intermediate undergoes sulfonylation typically by reaction with chlorosulfonic acid (ClSO3H) or sulfonyl chlorides (RSO2Cl) to introduce the sulfonyl chloride group (-SO2Cl) at the desired position on the aromatic ring.

  • Reaction is carried out under controlled temperature (often 0–5 °C) to prevent side reactions.
  • The sulfonyl chloride intermediate is then reacted with ammonia or an amine source to form the sulfonamide (-SO2NH2) group.
Step 3: Purification and Characterization
  • Purification is commonly achieved by recrystallization from ethanol/water mixtures or chromatographic techniques.
  • Structural confirmation via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and sometimes X-ray crystallography ensures the correct regiochemistry and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Bromination Br2 or NBS in acidic medium (e.g., acetic acid) Low temperature (0–5 °C) to control regioselectivity
Deamination (if amino group present) Diazotization followed by substitution or hydrolysis Converts amino group to hydrogen or other substituent
Sulfonylation Chlorosulfonic acid or sulfonyl chloride, low temp Introduces sulfonyl chloride intermediate
Sulfonamide formation Ammonia or amine in solvent (e.g., pyridine) Converts sulfonyl chloride to sulfonamide
Purification Recrystallization or chromatography Ensures high purity (>98%)

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • The amino group in trifluoromethoxyaniline is an effective directing group for bromination, enabling selective mono-bromination at the para position relative to the amino substituent, which corresponds to the 4-position in the final sulfonamide compound after deamination.

  • Avoiding strong activating substituents as auxiliaries reduces polybromination and improves yield.

  • Sulfonylation reactions are sensitive to temperature and moisture; flame-dried apparatus and inert atmosphere (e.g., nitrogen) are recommended for optimal results.

  • The trifluoromethoxy group exerts a strong electron-withdrawing effect, influencing reactivity and regioselectivity in electrophilic aromatic substitution and nucleophilic substitution reactions.

Summary Table of Preparation Method

Synthetic Stage Key Reagents/Conditions Outcome/Notes
Starting material 2- or 4-trifluoromethoxyaniline Amino group directs bromination
Bromination Br2 or NBS, acidic medium, 0–5 °C Selective 4-bromo substitution
Deamination Diazotization or hydrolysis Removes amino group, yields bromotrifluoromethoxybenzene
Sulfonylation Chlorosulfonic acid, low temperature Introduces sulfonyl chloride
Sulfonamide formation Ammonia or amine Converts sulfonyl chloride to sulfonamide
Purification and analysis Recrystallization, NMR, MS, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, etc.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include amines or other reduced forms of the sulfonamide group.

    Coupling reactions: Products are typically biaryl compounds.

Scientific Research Applications

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position (Br/Other Group) Key Functional Groups Applications References
4-Bromo-3-(trifluoromethoxy)benzenesulfonamide C₇H₅BrF₃NO₃S 318.08 4-Br, 3-OCF₃ Sulfonamide, Trifluoromethoxy Pharmaceuticals, Agrochemicals
4-Bromo-2-(trifluoromethoxy)benzenesulfonamide C₇H₅BrF₃NO₃S 318.08 4-Br, 2-OCF₃ Sulfonamide, Trifluoromethoxy Research intermediate
4-Bromo-3-(trifluoromethyl)benzenesulfonamide C₇H₅BrF₃NO₂S 288.08 4-Br, 3-CF₃ Sulfonamide, Trifluoromethyl Agrochemicals, Enzyme inhibitors
4-Bromo-N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide C₁₅H₁₂BrF₃NO₃S 424.23 4-Br, 3-CF₃ N-Substituted sulfonamide Targeted drug delivery
4-Bromo-3-(hydroxymethyl)benzenesulfonamide C₇H₈BrNO₃S 266.11 4-Br, 3-CH₂OH Sulfonamide, Hydroxymethyl Multifunctional synthesis intermediate

Biological Activity

Introduction

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom and a trifluoromethoxy group on a benzene ring. This unique structure contributes to its notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. The molecular formula of this compound is C10H7BrF3N1O3SC_10H_7BrF_3N_1O_3S, with a molecular weight of approximately 304.08 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, which is crucial for its therapeutic effects.
  • Antimicrobial Properties : It has shown promise as an antimicrobial agent, potentially effective against a range of pathogens.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

The mechanism of action typically involves binding to specific enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways associated with disease processes. The presence of both bromine and trifluoromethoxy groups enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for further research in medicinal chemistry.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the sulfonamide structure can significantly impact biological activity. For instance, variations in the substituents on the benzene ring influence binding affinity and specificity towards target enzymes.

Compound NameSimilarityUnique Features
4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide0.93Contains diethylamine instead of trifluoromethoxy
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide0.93Features a cyclopropyl group
4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide0.92Propyl group replaces diethylamine
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide0.89Contains a butyl substituent

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, studies showed that it could inhibit key enzymes linked to cancer cell proliferation, leading to reduced tumor growth in vitro.
  • Antimicrobial Efficacy : In vitro assays indicated that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.
  • Anticancer Potential : A study on breast cancer cell lines (MDA-MB-231) showed that treatment with this compound resulted in morphological changes consistent with apoptosis and increased caspase-3 activity, indicating its potential as an anticancer agent.

Q & A

Q. What are the critical synthetic considerations for achieving high-purity 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer: The synthesis involves bromination, sulfonamide functionalization, and trifluoromethoxy group introduction. Key factors include:

  • Temperature control : Maintain ≤0°C during bromination to prevent side reactions (e.g., ring bromination or over-halogenation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency, while dichloromethane is optimal for trifluoromethoxy group installation .
  • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substituent positions (e.g., ¹H NMR for trifluoromethoxy protons at δ 4.5–5.0 ppm; ¹⁹F NMR for CF₃O at δ −55 to −60 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peak alignment (theoretical [M+H]⁺ = 348.97 g/mol) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: Leverage quantum chemical calculations and machine learning:

  • Reaction path search : Density Functional Theory (DFT) identifies transition states and intermediates for bromine displacement or sulfonamide activation .
  • ICReDD framework : Integrate experimental data with computational models to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Machine learning : Train models on existing reaction datasets to predict yields for novel derivatives .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Systematically evaluate variables:

  • Assay conditions : Compare enzyme inhibition IC₅₀ values under standardized pH, temperature, and ionic strength. For example, sulfonamide interactions with carbonic anhydrase vary significantly at pH 7.4 vs. 6.8 .
  • Structural analogs : Benchmark against compounds like 4-Amino-2-(trifluoromethoxy)benzenesulfonamide to isolate the impact of the bromine substituent .
  • Meta-analysis : Use tools like PubChem BioActivity Data to aggregate and normalize results across studies .

Q. What strategies enable scalable synthesis while maintaining regiochemical control?

Methodological Answer: Adapt industrial techniques to lab-scale workflows:

  • Continuous flow reactors : Improve heat dissipation during exothermic steps (e.g., bromination) and reduce reaction times .
  • Automated quenching : Implement inline neutralization for intermediates prone to degradation (e.g., sulfonyl chlorides) .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, residence time) to maximize yield and minimize byproducts .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

Methodological Answer: The -OCF₃ group is strongly electron-withdrawing:

  • Hammett constants : σₚ = +0.35, directing electrophilic substitution to the bromine-adjacent position .
  • Nucleophilic aromatic substitution (SNAr) : Activates the benzene ring for displacement reactions with amines or thiols under mild conditions (e.g., 60°C, DMF) .
  • Stability : The C-F bonds resist hydrolysis, making the group inert in aqueous biological systems .

Q. What advanced techniques characterize non-covalent interactions in sulfonamide-protein complexes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for enzyme-inhibitor complexes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding driven by enthalpy or entropy .
  • Cryo-EM : Resolve binding poses in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.